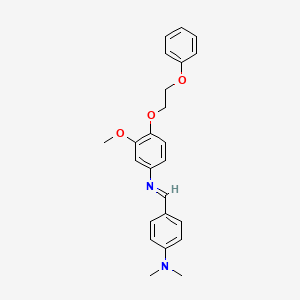
N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe diméthylamino, un groupe méthoxy et un groupe phénoxyéthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline implique généralement plusieurs étapes. Une méthode courante comprend la condensation de la 4-(diméthylamino)benzaldéhyde avec la 3-méthoxy-4-(2-phénoxyéthoxy)aniline en milieu acide ou basique. La réaction est souvent réalisée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution : Agents halogénants, nucléophiles, électrophiles, solvants tels que le dichlorométhane ou l'acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent entraîner une variété de dérivés substitués.
Applications de la recherche scientifique
N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme outil de diagnostic.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)benzamide
- N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)phénol
- N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)benzylamine
Unicité
N-(4-(Diméthylamino)benzylidène)-3-méthoxy-4-(2-phénoxyéthoxy)aniline est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une stabilité, une réactivité ou une activité biologique améliorées, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
56133-42-7 |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N2O3/c1-26(2)21-12-9-19(10-13-21)18-25-20-11-14-23(24(17-20)27-3)29-16-15-28-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3 |
Clé InChI |
HKJDKEJMPBIBRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)OCCOC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


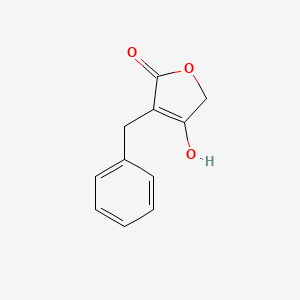
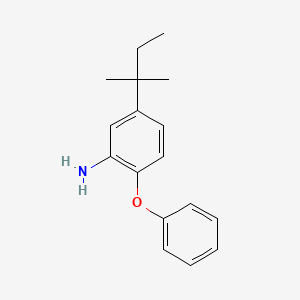


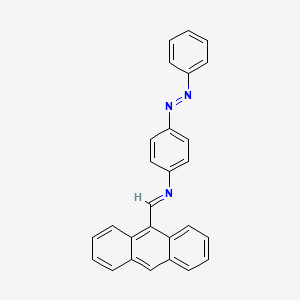




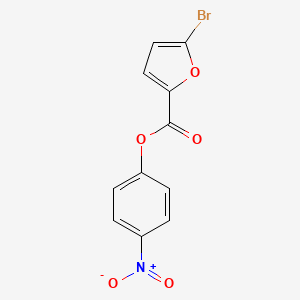

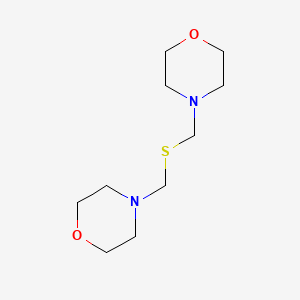
![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)

